molecular formula C15H18N2O3S B2615166 (Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone CAS No. 928199-30-8

(Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone

Cat. No.: B2615166
CAS No.: 928199-30-8
M. Wt: 306.38
InChI Key: YIMAJCIOSSWVRP-NXVVXOECSA-N
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Description

The compound (Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a thiazole derivative characterized by a 2,3-dihydrothiazole core substituted with:

  • A 4-methoxyphenylimino group at position 2,
  • A 2-hydroxyethyl group at position 3,
  • A methyl group at position 4,
  • An acetyl (ethanone) group at position 5.

The Z-configuration of the imine moiety is critical to its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

1-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-10-14(11(2)19)21-15(17(10)8-9-18)16-12-4-6-13(20-3)7-5-12/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMAJCIOSSWVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=C(C=C2)OC)N1CCO)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth review of the biological activity associated with this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Key Features:

  • Thiazole Ring: The thiazole moiety contributes to the compound's biological activity.
  • Hydroxyethyl Group: This functional group may enhance solubility and bioavailability.
  • Methoxyphenyl Group: This substitution may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar thiazole compounds showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. A related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The this compound may exert similar effects due to the structural similarities with known anticancer agents.

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory activities. A study highlighted that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation: The compound could interact with various receptors, modulating signaling pathways critical for cellular responses.

Case Studies

StudyFindingsImplications
Study 1 Demonstrated antimicrobial activity against E. coliSupports potential use as an antibacterial agent
Study 2 Induced apoptosis in cancer cell linesSuggests application in cancer therapy
Study 3 Inhibited inflammatory cytokinesPotential use in treating inflammatory diseases

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-1-(3-(2-hydroxyethyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .
  • Anticancer Properties : Studies have highlighted the role of thiazole derivatives in cancer therapy. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in several case studies. For example, thiazole-based compounds have been found to target specific pathways involved in tumor growth, making them candidates for further development in cancer treatment .
  • Anti-inflammatory Effects : Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic uses in inflammatory diseases .

Material Science Applications

  • Organic Electronics : Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductor materials. Its structure allows for effective charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers. Its reactive groups facilitate polymerization processes that can lead to materials with tailored properties for specific applications such as coatings or adhesives .

Case Study 1: Antimicrobial Efficacy

A study conducted by Akkurt et al. demonstrated the synthesis of various thiazole derivatives, including those related to this compound. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

Case Study 2: Anticancer Activity

Research published by El-wahab et al. focused on the anticancer properties of thiazole derivatives. The study revealed that specific modifications to the thiazole ring increased cytotoxicity against breast cancer cell lines. The findings suggest that this compound could be a lead compound for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name (Reference) Molecular Formula Key Substituents Isomerism
Target Compound C₁₃H₁₆N₂O₃S 2-(4-Methoxyphenylimino), 3-(2-hydroxyethyl), 4-methyl, 5-acetyl Z
(Z)-5-(Substituted Benzylidene) Analogs Varies 5-Benzylidene, 2-(substituted phenylamino) Z
(E)-Hydrazinyl Derivatives C₁₄H₁₆N₄OS 2-(4-Dimethylaminobenzylidene hydrazinyl), 4-methyl, 5-acetyl E
1-(2-Amino-4-methylthiazol-5-yl)ethanone C₆H₈N₂OS 2-Amino, 4-methyl, 5-acetyl N/A
Compound C₁₈H₁₇N₃O₃S 4-Amino, 2-(4-methoxyphenylimino), 5-(4-methoxyphenylcarbonyl) Z

Key Observations :

  • The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to purely aromatic substituents (e.g., benzylidene in or methoxyphenylcarbonyl in ).
  • Z vs. E isomerism (e.g., target compound vs.
  • The 4-methoxyphenylimino group is shared with , suggesting similar π-π stacking interactions, but the absence of a 4-amino group in the target may reduce hydrogen-bonding capacity.

Key Observations :

  • The target compound’s synthesis likely involves condensation reactions under mild conditions, analogous to , but the 2-hydroxyethyl substituent may require protective groups to prevent side reactions.
  • E-isomer synthesis in uses aldehydes and heating, contrasting with Z-selective methods (e.g., room temperature in ).

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs like (benzylidene) or (methoxyphenylcarbonyl).
  • Stability : The Z-configuration may confer greater steric stability compared to E-isomers , though oxidative degradation of the hydroxyethyl group could be a concern.

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